molecular formula C7H3BrCl2N2 B8053257 4-Bromo-3,7-dichloro-1H-indazole

4-Bromo-3,7-dichloro-1H-indazole

Cat. No.: B8053257
M. Wt: 265.92 g/mol
InChI Key: RVABGVLATFBNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,7-dichloro-1H-indazole is a brominated and chlorinated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of indazole. This involves the selective addition of bromine and chlorine atoms to the indazole ring at specific positions.

  • Industrial Production Methods: On an industrial scale, the synthesis typically involves the use of halogenating agents under controlled conditions to ensure the selective placement of bromine and chlorine atoms.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, and heat.

  • Reduction: LiAlH₄, H₂, and a catalyst like palladium on carbon (Pd/C).

  • Substitution: Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indazoles with various functional groups.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It has shown biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

  • Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

4-Bromo-3,7-dichloro-1H-indazole is unique due to its specific substitution pattern on the indazole ring. Similar compounds include:

  • 4-Bromo-1H-indazole: Lacks the chlorine atoms.

  • 3,7-Dichloro-1H-indazole: Lacks the bromine atom.

  • 4-Bromo-3-chloro-1H-indazole: Has only one chlorine atom.

These compounds differ in their biological activities and chemical properties due to the presence or absence of halogen atoms at specific positions on the indazole ring.

Properties

IUPAC Name

4-bromo-3,7-dichloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVABGVLATFBNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.